![molecular formula C26H22N4O3S2 B2526815 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 1224011-32-8](/img/structure/B2526815.png)
2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a one-pot process promoted by DIPEAc, leading to the formation of dihydropyrido and pyrimido derivatives . These compounds have shown potential as tyrosinase inhibitors and anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds structurally related to the one you're interested in have been synthesized and evaluated for their antimicrobial properties. For instance, a study involved the synthesis of thienopyrimidine derivatives, which were tested for their in vitro antimicrobial activity. These compounds showed significant antibacterial potency against various strains such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating their effectiveness (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Agents
Another research direction involves synthesizing novel compounds for potential anti-inflammatory and analgesic applications. For example, derivatives of visnaginone and khellinone were synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity and could be considered for further pharmacological studies (Abu‐Hashem et al., 2020).
Blood Platelet Aggregation Inhibitors
Thienopyrimidine derivatives have also been synthesized and tested for their ability to inhibit platelet aggregation, a key factor in thrombotic diseases. The structure-activity relationships derived from these studies highlight the importance of certain functional groups for the compounds' effectiveness in interacting with platelet receptors (Ishikawa et al., 1981).
Thymidylate Synthase Inhibitors
In cancer research, thieno[2,3-d]pyrimidine derivatives have been designed as potential inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells. Although the inhibitory effects varied among the synthesized compounds, this research provides a foundation for developing new anticancer agents (Gangjee et al., 2004).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Some studies have focused on synthesizing compounds that can inhibit both thymidylate synthase and dihydrofolate reductase, offering a dual mechanism to target cancer cells. Compounds with modifications at specific positions have shown significant inhibitory activity, suggesting their potential as antitumor agents (Gangjee et al., 2009).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, similar compounds have been investigated for their potential as tyrosinase inhibitors and anticancer agents . Additionally, the synthesis of new derivatives could be explored .
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as an irreversible inhibitor of the EGFR . It binds to the EGFR kinase domain, which prevents the receptor from being activated by its ligands. This inhibition blocks the downstream signaling pathways that lead to cell proliferation and survival.
Biochemical Pathways
The compound affects the EGFR signaling pathway . When EGFR is inhibited, it can no longer activate the downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are responsible for cell survival, proliferation, angiogenesis, and metastasis. Therefore, the inhibition of EGFR leads to the reduction of these cellular functions, which can slow tumor growth and proliferation.
Pharmacokinetics
The compound has been structurally optimized to improve its pharmacokinetic properties . It has improved aqueous solubility and good pharmacokinetic properties, which means it can be effectively absorbed and distributed in the body.
Result of Action
The compound potently inhibits the gefitinib-resistant EGFR (L858R/T790M) kinase and displays strong antiproliferative activity against H1975 non-small cell lung cancer cells . It also shows promising antitumor efficacy in a murine EGFR (L858R/T790M)-driven H1975 xenograft model without effect on body weight .
Eigenschaften
IUPAC Name |
2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-2-33-19-12-10-18(11-13-19)28-21(31)16-34-26-29-22-20-9-6-14-27-24(20)35-23(22)25(32)30(26)15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIPDVIAVHPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.